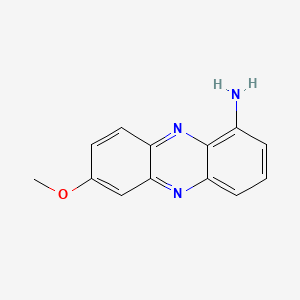
7-Methoxyphenazin-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxyphenazin-1-amine is a derivative of phenazine, a nitrogen-containing heterocyclic compound. Phenazines are known for their diverse range of biological activities, including antimicrobial, antitumor, and antioxidant properties . The unique structure of this compound makes it a valuable compound in various scientific research fields.
Métodos De Preparación
The synthesis of 7-Methoxyphenazin-1-amine can be achieved through several methods. One common approach involves the condensation of 1,2-diaminobenzenes with appropriate methoxy-substituted precursors . Another method includes the oxidative cyclization of diphenylamines . Industrial production methods often utilize catalytic hydrogenation and reductive cyclization techniques to achieve high yields and purity .
Análisis De Reacciones Químicas
7-Methoxyphenazin-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Aplicaciones Científicas De Investigación
7-Methoxyphenazin-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex phenazine derivatives.
Biology: The compound exhibits antimicrobial properties, making it useful in studying bacterial resistance mechanisms.
Medicine: Its antitumor activity is being explored for potential cancer therapies.
Industry: The compound is used in the development of dyes and pigments due to its stable color properties
Mecanismo De Acción
The mechanism of action of 7-Methoxyphenazin-1-amine involves its interaction with cellular components. It can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can damage cellular components such as DNA, proteins, and lipids, ultimately causing cell death . The compound’s ability to interfere with cellular respiration and energy production also contributes to its antimicrobial and antitumor activities .
Comparación Con Compuestos Similares
7-Methoxyphenazin-1-amine can be compared with other phenazine derivatives such as:
Pyocyanin: Known for its blue pigment and antimicrobial properties.
Phenazine-1-carboxylic acid: Exhibits potent activity against Mycobacterium tuberculosis.
Clofazimine: Used as an antituberculosis agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenazine derivatives.
Propiedades
Número CAS |
18450-05-0 |
|---|---|
Fórmula molecular |
C13H11N3O |
Peso molecular |
225.251 |
Nombre IUPAC |
7-methoxyphenazin-1-amine |
InChI |
InChI=1S/C13H11N3O/c1-17-8-5-6-10-12(7-8)15-11-4-2-3-9(14)13(11)16-10/h2-7H,14H2,1H3 |
Clave InChI |
DOKYBQBAPUSQKN-UHFFFAOYSA-N |
SMILES |
COC1=CC2=NC3=C(C(=CC=C3)N)N=C2C=C1 |
Sinónimos |
1-Amino-7-methoxyphenazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


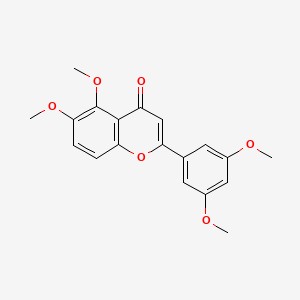
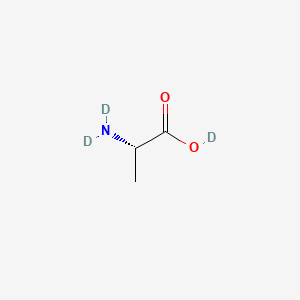
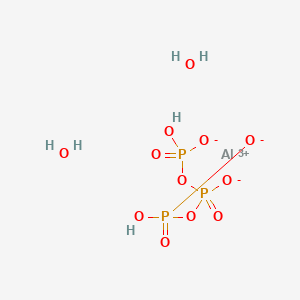

![[(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B579276.png)
![(1S,2R,4S,5S,10R,11R,12R,14S,16R,19S)-16-methyl-15-azahexacyclo[10.7.1.02,11.02,15.05,10.014,19]icosane-1,4-diol](/img/structure/B579277.png)
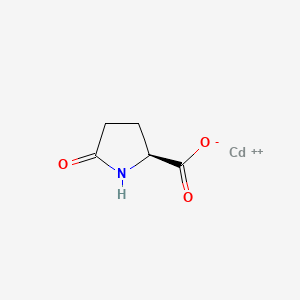
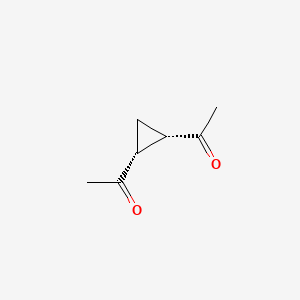
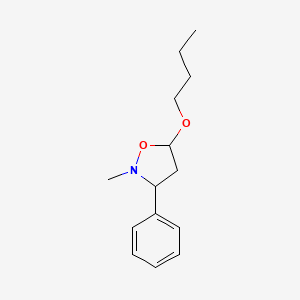
![(NZ)-N-benzo[a]fluoren-11-ylidenehydroxylamine](/img/structure/B579285.png)
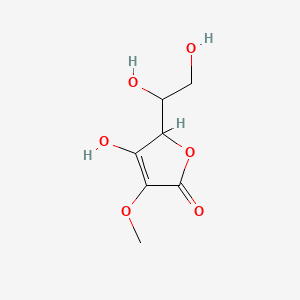
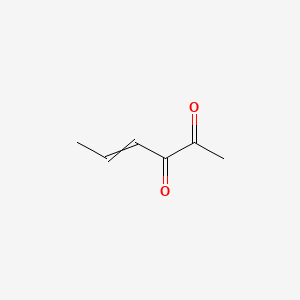
![[(3aS,4R,6R,7R,7aS)-7-acetyloxy-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl acetate](/img/structure/B579291.png)
